2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide
Description
The compound 2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a structurally complex molecule featuring a hexahydropyrido[4,3-d]pyrimidin-4-one core. This core is substituted at position 6 with a benzo[d][1,3]dioxol-5-ylmethyl group, which introduces a fused benzodioxole ring system known for enhancing metabolic stability and modulating lipophilicity . The thioether linkage at position 2 connects the core to an acetamide moiety, which is further substituted with a 2,3-dimethylphenyl group. This substitution pattern is critical for optimizing binding interactions in therapeutic targets, such as enzymes or receptors, while the dimethylphenyl group may influence steric and electronic properties .
Synthetic routes for analogous compounds (e.g., pyrido- and thieno-pyrimidine derivatives) often involve nucleophilic substitution or coupling reactions under basic conditions, as seen in the synthesis of related acetamide-thioether derivatives using caesium carbonate in dry DMF . Characterization typically employs spectroscopic methods (¹H/¹³C NMR, IR) and high-resolution mass spectrometry (HRMS), as demonstrated in studies of structurally similar molecules .
Properties
IUPAC Name |
2-[[6-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4S/c1-15-4-3-5-19(16(15)2)26-23(30)13-34-25-27-20-8-9-29(12-18(20)24(31)28-25)11-17-6-7-21-22(10-17)33-14-32-21/h3-7,10H,8-9,11-14H2,1-2H3,(H,26,30)(H,27,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTBLMJCPTYRPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(CN(CC3)CC4=CC5=C(C=C4)OCO5)C(=O)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a complex organic molecule with significant potential in pharmaceutical applications. Its intricate structure suggests various biological activities that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 478.6 g/mol. The structure features a hexahydropyrido-pyrimidine core linked to a benzo[d][1,3]dioxole moiety and an acetamide functional group. This unique arrangement contributes to its biological activity and potential therapeutic applications.
Antiviral Properties
Research indicates that derivatives of pyrimidine compounds exhibit notable antiviral activities. The presence of the pyrimidine ring in this compound suggests potential efficacy against viruses such as Hepatitis C Virus (HCV). Pyrimidine derivatives have been studied for their ability to inhibit viral replication mechanisms.
Antimicrobial Activity
The compound's thioacetamide group enhances its reactivity and may contribute to antimicrobial properties. Related compounds have demonstrated significant antibacterial and antifungal activities. For instance:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(3-nitrophenyl)acetamide | Pyrimidine core with amino substitutions | Antitumor activity |
| 5-(benzo[d][1,3]dioxol-5-yl)-N-(phenyl)acetamide | Benzo[d][1,3]dioxole moiety | Antimicrobial activity |
| N-(benzo[d][1,3]dioxol-5-yl)-2-(3-oxo-tetrahydroquinoxalin)acetamide | Tetrahydroquinoxaline structure | Antibacterial properties |
These findings suggest that the target compound may also possess similar antimicrobial benefits.
Antitumor Activity
Compounds with structural similarities to the target molecule have been investigated for their ability to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells. The unique combination of functional groups in this compound may enhance its antitumor efficacy compared to other derivatives.
The biological activity of this compound likely arises from its interactions with various biological targets. Preliminary studies suggest it may interact with enzymes involved in metabolic pathways relevant to cancer therapy and microbial resistance. Techniques such as molecular docking simulations can elucidate these interactions further.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrimidine-Based Acetamide Derivatives
Key Observations:
Core Structure Variations: The pyrido[4,3-d]pyrimidin core in the target compound offers conformational flexibility compared to rigid thieno[2,3-d]pyrimidin () or planar dihydropyrimidin () systems . The benzodioxole substituent in the target compound may confer superior metabolic stability over ethoxy or benzyl groups in analogs .
Substituent Effects: Thioether vs. Aryl Substituents: The 2,3-dimethylphenyl group introduces steric hindrance, which may limit off-target interactions compared to dichlorophenyl () or p-tolyl () groups .
Preparation Methods
Synthesis of N-(Benzo[d]dioxol-5-ylmethyl)-4-piperidone
The hexahydropyrido[4,3-d]pyrimidine core requires N-substituted piperidone precursors. N-(Benzo[d]dioxol-5-ylmethyl)-4-piperidone is synthesized through nucleophilic substitution:
Cyclocondensation Under Solvent-Free Microwave Irradiation
The pyrido[4,3-d]pyrimidin-4-one scaffold is constructed via a one-pot, four-component reaction:
- Reagents :
- Conditions : Microwave irradiation (300 W, 80–100°C, 2–3 min).
- Mechanism : Knoevenagel condensation followed by cyclization (Scheme 1).
- Intermediate : 6-(Benzo[d]dioxol-5-ylmethyl)-2-thioxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4-one.
- Yield : 85–88%.
Thioacetamide Functionalization
Thiolation at Position 2
The thioxo group at position 2 is converted to a thiol for subsequent coupling:
Coupling with N-(2,3-Dimethylphenyl)chloroacetamide
The thiol intermediate reacts with chloroacetamide under basic conditions:
- Reagents :
- Conditions : DMF, 60°C, 6 h.
- Mechanism : Nucleophilic aromatic substitution (SNAr).
- Yield : 70–75%.
Alternative Pathways and Optimization
Direct Cyclocondensation with Preformed Thioacetamide
To reduce step count, a modified one-pot approach integrates thioacetamide precursors:
Comparative Analysis of Methods
| Parameter | Stepwise Method | One-Pot Method |
|---|---|---|
| Total Steps | 3 | 1 |
| Overall Yield | 52–58% | 68–72% |
| Reaction Time | 12 h | 5 min |
| Purification Complexity | High | Moderate |
The one-pot method offers superior efficiency but requires precise stoichiometric control.
Characterization and Analytical Data
Spectral Confirmation
Purity Assessment
Challenges and Mitigation Strategies
Q & A
Q. What are the standard synthetic protocols for synthesizing this compound?
The synthesis involves multi-step organic reactions, typically starting with the condensation of a pyrido[4,3-d]pyrimidine core with a benzo[d][1,3]dioxole-containing intermediate. Key steps include:
- Thioacetylation using reagents like triethylamine in dimethylformamide (DMF) to introduce the thioether linkage .
- Final coupling of the acetamide group via nucleophilic substitution under controlled pH and temperature . Reaction progress is monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure intermediate purity .
Q. Which analytical techniques are employed to confirm structural integrity and purity?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra verify functional groups and regiochemistry (e.g., δ 12.50 ppm for NH protons in pyrimidinone analogs) .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+ peaks) .
- Chromatography: HPLC ensures >95% purity, while TLC tracks reaction intermediates .
Q. What are the solubility properties and recommended storage conditions?
The compound is soluble in polar aprotic solvents (e.g., DMSO, ethanol) but poorly soluble in water. Neutral pH conditions are optimal for stability. Store at –20°C under inert atmosphere to prevent oxidation or hydrolysis .
Q. How are common impurities removed during synthesis?
- Recrystallization: Purify intermediates using ethanol or ethyl acetate .
- Column Chromatography: Silica gel columns with gradients of dichloromethane/methanol remove unreacted starting materials .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
- Solvent Selection: Replace DMF with acetonitrile for better temperature control during exothermic steps .
- Microwave-Assisted Synthesis: Reduce reaction time from hours to minutes while maintaining >80% yield .
- Catalytic Systems: Explore palladium catalysts for Suzuki-Miyaura coupling of aromatic substituents .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Comparative Bioassays: Test the compound and its analogs (e.g., pyrimidine or thiazole derivatives) against the same enzyme targets (e.g., kinases) under standardized conditions .
- Molecular Docking: Use computational models to correlate substituent effects (e.g., benzo[d][1,3]dioxole vs. chlorophenyl groups) with binding affinity discrepancies .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Substituent Variation: Modify the benzo[d][1,3]dioxole methyl group to assess its role in membrane permeability .
- Bioisosteric Replacement: Replace the thioacetamide linker with sulfonamide or ether groups to evaluate metabolic stability .
- Pharmacophore Mapping: Identify critical hydrogen-bonding motifs using X-ray crystallography of protein-ligand complexes .
Q. What methodologies address challenges in interpreting complex NMR spectra?
- 2D NMR Techniques: Use HSQC and HMBC to assign overlapping proton signals in the pyrido[4,3-d]pyrimidine core .
- Dynamic NMR: Resolve conformational equilibria in the hexahydropyrido ring system by analyzing temperature-dependent peak splitting .
Q. How to assess enzyme inhibition mechanisms and off-target effects?
- Kinetic Assays: Measure IC50 values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .
- Proteomic Profiling: Use activity-based protein profiling (ABPP) to identify unintended targets in cellular lysates .
Methodological Notes
- Contradiction Analysis: When biological data conflicts with computational predictions, validate using orthogonal assays (e.g., surface plasmon resonance alongside enzyme inhibition) .
- Spectral Artifacts: Artifacts in NMR (e.g., residual solvent peaks) are minimized by deuterated solvent purification and shimming .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
